Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C14H20N6O4 and its molecular weight is 336.352. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Tert-butyl derivatives, including compounds structurally related to the specific chemical , have been investigated for their antioxidant properties. A study by Novodvorskyi et al. (2020) synthesized derivatives of 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones, which showed both antioxidant and prooxidant properties depending on their structure. The introduction of certain substituents into the benzene ring, such as F, Cl, Br, and COOMe, led to a decrease in antioxidant properties, while derivatives with a hydroxyl group and an additional oxyalkyl fragment showed increased activity (Novodvorskyi, Bahlai, Komarov, & Demchenko, 2020).
Antiproliferative Activity
M. Ilić et al. (2011) explored the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin derivatives. These compounds inhibited the proliferation of endothelial and tumor cells, highlighting their potential in cancer research (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Synthesis of Functionalized Compounds
In the field of synthetic chemistry, various studies have been conducted to explore the synthesis of functionalized compounds containing pyridazine and related moieties. These studies contribute to the development of novel compounds with potential pharmaceutical applications. For instance, J. Svete (2005) used 3-aminopyridazines and 3-hydrazinopyridazines as building blocks to prepare a variety of functionalized compounds containing pyridazine rings (Svete, 2005).
Potential as Inhibitors and Antagonists
Compounds related to tert-butyl derivatives have been evaluated for their potential as inhibitors and antagonists in various biological applications. For instance, a study by M. Falsini et al. (2019) designed dual antioxidant-human A2A adenosine receptor antagonists, demonstrating their potential in neuropathic pain treatment (Falsini et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
Based on the antibacterial activity of structurally similar compounds, it can be hypothesized that this compound may interfere with essential bacterial processes, leading to the inhibition of bacterial growth .
Biochemical Pathways
Given the potential antibacterial activity, it may interfere with bacterial protein synthesis, dna replication, or other vital processes, leading to bacterial cell death .
Result of Action
Based on the potential antibacterial activity, the result of the compound’s action may be the inhibition of bacterial growth and proliferation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-14(2,3)24-13(22)16-8-11(21)15-7-10-18-17-9-5-6-12(23-4)19-20(9)10/h5-6H,7-8H2,1-4H3,(H,15,21)(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDIFLORQNSDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC1=NN=C2N1N=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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